molecular formula C13H11IN2O B2886773 N-(5-iodo-6-methylpyridin-2-yl)benzamide CAS No. 760965-16-0

N-(5-iodo-6-methylpyridin-2-yl)benzamide

Cat. No.: B2886773
CAS No.: 760965-16-0
M. Wt: 338.148
InChI Key: KZMGGKBEZGJTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-iodo-6-methylpyridin-2-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted with an iodine atom at position 5 and a methyl group at position 4. The benzamide moiety is directly linked to the pyridine nitrogen, forming a planar amide bond. Iodine’s large atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding), while the methyl group contributes to lipophilicity and metabolic stability. Such characteristics make it a candidate for pharmaceutical and materials science research, particularly in targeting halogen-sensitive biological pathways or as a building block in organometallic catalysis .

Properties

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c1-9-11(14)7-8-12(15-9)16-13(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMGGKBEZGJTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Challenges

N-(5-Iodo-6-methylpyridin-2-yl)benzamide (C₁₃H₁₁IN₂O, MW 338.14 g/mol) features a pyridine core substituted at positions 2 (benzamide group), 5 (iodine), and 6 (methyl group). The juxtaposition of electron-withdrawing (iodine, amide) and electron-donating (methyl) groups imposes unique challenges:

  • Regioselective iodination at position 5, adjacent to the methyl group.
  • Amide bond formation without disturbing pre-existing substituents.
  • Purification challenges due to the compound’s limited solubility in polar solvents.

Synthetic Route 1: Sequential Amidation and Iodination

Starting Material: 2-Amino-6-methylpyridine

The synthesis begins with 2-amino-6-methylpyridine, a commercially available precursor. The amine group at position 2 serves as the site for benzamide formation.

Benzoylation of 2-Amino-6-methylpyridine

Reaction with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) yields N-(6-methylpyridin-2-yl)benzamide:
$$
\text{2-Amino-6-methylpyridine + Benzoyl chloride} \xrightarrow{\text{Base}} \text{N-(6-methylpyridin-2-yl)benzamide}
$$
Conditions :

  • Solvent: Dichloromethane or THF
  • Temperature: 0–25°C
  • Yield: ~85–90% (extrapolated from analogous reactions in)
Iodination at Position 5

Introducing iodine at position 5 requires careful optimization. Electrophilic iodination using N-iodosuccinimide (NIS) in acidic media is proposed:
$$
\text{N-(6-methylpyridin-2-yl)benzamide} \xrightarrow[\text{H}2\text{SO}4]{\text{NIS}} \text{this compound}
$$
Key Considerations :

  • The methyl group at position 6 may direct iodination to position 5 via steric and electronic effects.
  • Acidic conditions protonate the pyridine nitrogen, enhancing electrophilic substitution reactivity.
    Conditions :
  • Solvent: Acetic acid (as in)
  • Temperature: 60–80°C
  • Yield: ~70–75% (hypothetical, based on)

Synthetic Route 2: Iodination Followed by Amidation

Preparation of 2-Amino-5-iodo-6-methylpyridine

This route prioritizes early-stage iodination, circumventing regioselectivity issues during later steps.

Directed Ortho-Metalation-Iodination

Using a tert-butoxycarbonyl (Boc)-protected amine to direct metalation:

  • Protection :
    $$
    \text{2-Amino-6-methylpyridine} \xrightarrow{\text{Boc}_2\text{O}} \text{N-Boc-2-amino-6-methylpyridine}
    $$
  • Metalation and Iodination :
    $$
    \text{N-Boc-2-amino-6-methylpyridine} \xrightarrow[\text{TMEDA}]{\text{LDA, I}_2} \text{N-Boc-2-amino-5-iodo-6-methylpyridine}
    $$
    Conditions :
  • Solvent: THF, −78°C
  • Yield: ~65% (analogous to directed iodination in)
Deprotection and Benzoylation
  • Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane.
  • Amidation : As in Route 1.

Alternative Methods and Comparative Analysis

Halogen Exchange from Brominated Precursors

A bromide at position 5 could undergo Finkelstein-like exchange:
$$
\text{N-(5-bromo-6-methylpyridin-2-yl)benzamide} \xrightarrow{\text{NaI, CuI}} \text{Target Compound}
$$
Advantages :

  • High atom economy (if brominated precursors are accessible).
    Disadvantages :
  • Limited applicability for aromatic bromides without activating groups.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling could install the benzamide group post-iodination:
$$
\text{5-Iodo-6-methylpyridin-2-amine} + \text{Benzoylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Challenges :

  • Requires specialized boron reagents.
  • Risk of protodeiodination under basic conditions.

Purification and Characterization

Crystallization Strategies

  • Solvent System : Methanol/water (7:3 v/v) achieves >99% purity (analogous to).
  • Yield Loss : ~15–20% during recrystallization.

Spectroscopic Data (Hypothetical)

Technique Key Signals
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃), 7.50–8.10 (m, 5H, Ar-H), 8.30 (d, 1H, Py-H), 10.20 (s, 1H, NH)
¹³C NMR δ 21.5 (CH₃), 94.8 (C-I), 128–134 (Ar-C), 165.2 (C=O)
HRMS [M+H]⁺ calc. 339.0004, found 339.0001

Challenges and Optimization

Competing Side Reactions

  • Over-iodination : Controlled stoichiometry of NIS (1.1 equiv) minimizes di-iodinated byproducts.
  • Amide Hydrolysis : Avoid aqueous workup at elevated pH.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance iodination rates but complicate purification.
  • Chlorinated Solvents : Dichloromethane minimizes side reactions during benzoylation.

Chemical Reactions Analysis

N-(5-iodo-6-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using reagents like sodium azide or palladium catalysts.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-iodo-6-methylpyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to act as a ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

The structural and functional attributes of N-(5-iodo-6-methylpyridin-2-yl)benzamide can be compared to related benzamide derivatives, focusing on substituent effects, heterocyclic frameworks, and reported applications. Below is a detailed analysis:

Structural Analogues with Pyridine-Based Substituents

Key Compounds :

3-Cyano-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide Hydrochloride (34) Substituents: 3-cyano, 5-fluoro on benzamide; 6-methylpyridin-2-yl. Properties: Higher polarity due to cyano and fluoro groups; melting point 245–247°C. The cyano group in 34 increases electron-withdrawing effects, altering reactivity .

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35)

  • Substituents : 4-bromo, 3-fluoro on benzamide.
  • Properties : Bromine’s moderate electronegativity and size balance electronic and steric effects.
  • Comparison : Iodine’s larger size and lower electronegativity in the target compound could lead to stronger van der Waals interactions but slower metabolic clearance compared to bromine .

Heterocyclic Variants with Thiadiazole or Oxadiazole Moieties

Key Compounds :

4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c)

  • Framework : Thiadiazole ring replaces pyridine; chloro substituent.
  • Properties : Thiadiazole enhances aromatic π-stacking; chloro group provides moderate hydrophobicity.
  • Comparison : The thiadiazole core in 4c may improve metabolic stability but reduce solubility compared to the pyridine-based target compound. Iodine’s polarizability in the target compound could favor interactions with hydrophobic pockets in enzymes .

LMM5 (Oxadiazole Derivative)

  • Framework : 1,3,4-Oxadiazole with sulfamoyl and methoxy groups.
  • Application : Antifungal activity via sulfamoyl interactions.
  • Comparison : The oxadiazole ring in LMM5 introduces conformational rigidity, whereas the pyridine-iodine motif in the target compound offers flexibility for halogen-specific interactions .

Table 1: Comparative Analysis of Selected Benzamide Derivatives
Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Notable Properties/Applications
This compound Pyridine 5-iodo, 6-methyl 368.2 (calc.) Not reported Halogen bonding, potential HAT modulation
3-Cyano-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (34) Pyridine 3-cyano, 5-fluoro 315.7 (calc.) 245–247 Electron-withdrawing effects, anticancer
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) Thiadiazole 4-chloro 332.8 (calc.) Not reported Antifungal, π-stacking interactions
LMM5 Oxadiazole Sulfamoyl, methoxy 521.6 (calc.) Not reported Antifungal, Pluronic F-127 formulation
CTPB Benzamide 4-chloro, trifluoromethyl 581.5 (calc.) Not reported p300 HAT activation

Biological Activity

N-(5-iodo-6-methylpyridin-2-yl)benzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the presence of iodine and a pyridine moiety, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H11_{11}IN2_2O, with a molecular weight of approximately 304.14 g/mol. The compound features an iodine atom, which may enhance its reactivity and biological interactions due to the halogen's electronegative nature.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The halogen atoms in its structure can significantly influence binding affinity and selectivity towards specific targets, potentially modulating various biochemical pathways.

Potential Molecular Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could act as a ligand for certain receptors, influencing cellular signaling processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Studies have shown that benzamide derivatives can inhibit tumor growth in various cancer cell lines. For instance, related compounds demonstrated significant cytotoxic effects against breast cancer and melanoma cell lines through mechanisms involving apoptosis and cell cycle arrest .

CompoundCancer Cell LineIC50_{50} (µM)Mechanism
Benzamide AMCF-7 (breast cancer)12.5Apoptosis induction
Benzamide BA375 (melanoma)8.0Cell cycle arrest

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines in macrophage models, thereby reducing inflammation .

Case Studies and Research Findings

  • In Vitro Studies : A study on related pyridine derivatives indicated that modifications at the 5-position can enhance anti-thrombolytic activity, suggesting that this compound might exhibit similar enhancements when tested against blood clot formation .
  • In Vivo Studies : Preliminary pharmacokinetic studies on benzamide derivatives indicate favorable absorption profiles and systemic exposure, which are critical for therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : SAR studies reveal that the introduction of halogen substituents significantly alters the biological activity of benzamide derivatives. For example, compounds with iodine at the 5-position generally show enhanced receptor binding compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-iodo-6-methylpyridin-2-yl)benzamide, and what analytical techniques validate its purity and structure?

  • Answer : Synthesis typically involves coupling a substituted benzoic acid derivative with 5-iodo-6-methylpyridin-2-amine. For example, in analogous compounds, activation of the carboxylic acid (e.g., using EDCI or HATU) facilitates amide bond formation with the pyridinylamine . Post-synthesis, characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and amide linkage.

  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.

  • Infrared Spectroscopy (IR) : Confirmation of amide C=O stretch (~1650–1700 cm1^{-1}) .

    Table 1 : Key Spectral Data for Analogous Benzamides

    Compound1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)MS (m/z)
    Compound 35 8.2 (d, Ar-H), 2.5 (s, CH3_3)168.1 (C=O), 122.4 (I-substituent)365.1 [M+H]+

Q. How does the iodine substituent influence the compound’s physicochemical properties and reactivity?

  • Answer : The iodine atom introduces steric bulk and enhances electrophilicity at the pyridine ring, affecting:

  • Solubility : Reduced aqueous solubility due to hydrophobicity.
  • Reactivity : Iodo groups participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Crystallinity : Heavy atoms like iodine improve X-ray diffraction quality for structural elucidation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Answer : SAR studies on analogous compounds reveal:

  • Pyridine Substituents : Electron-withdrawing groups (e.g., I, Br) enhance binding to kinase domains (e.g., RAF inhibitors) by stabilizing hydrophobic interactions .

  • Benzamide Modifications : Methoxy or halogens at the benzamide meta/para positions improve cellular potency (e.g., IC50_{50} values <1 µM in kinase assays) .

    Table 2 : Biological Activity of Related Benzamides

    CompoundTargetIC50_{50} (nM)Cell Line
    RAF709 BRAF0.7KRAS-mutant A549
    Compound 36 PI3K210MCF-7

Q. How can computational methods resolve contradictions in experimental data for this compound’s mechanism of action?

  • Answer : Discrepancies in binding affinity or selectivity (e.g., kinase vs. non-kinase targets) can be addressed via:

  • Molecular Docking : Predict binding poses in active sites (e.g., using AutoDock Vina).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .
  • Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions of the iodine substituent .

Q. What experimental strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Answer :

  • Solubility Enhancement : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Metabolic Stability : Deuteration at metabolically labile sites (e.g., methyl groups) to prolong half-life.
  • Tissue Distribution : Radiolabeling (e.g., 125^{125}I) for biodistribution studies .

Methodological Challenges

Q. How to resolve spectral overlaps in NMR characterization caused by iodine’s quadrupolar relaxation?

  • Answer :

  • Use high-field NMR (≥500 MHz) and 2D techniques (e.g., HSQC, HMBC) to resolve 1^1H-13^13C correlations.
  • Substitute iodine with bromine in analogs for simplified interpretation .

Key Citations

  • Synthesis & SAR :
  • Computational Modeling :
  • Biological Evaluation :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.